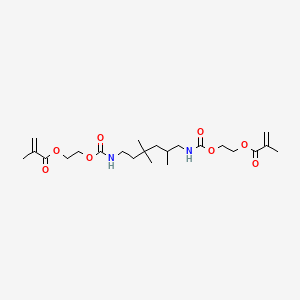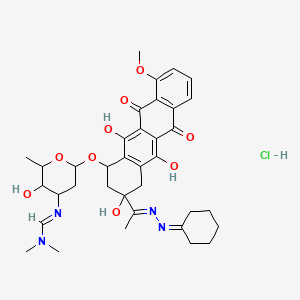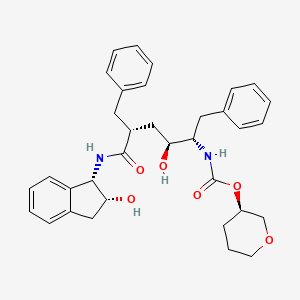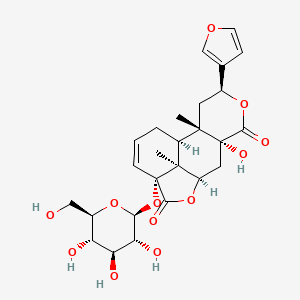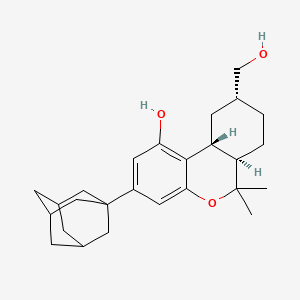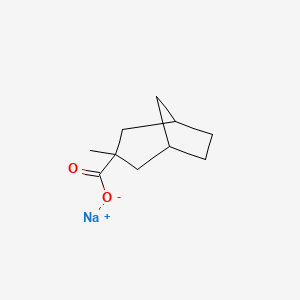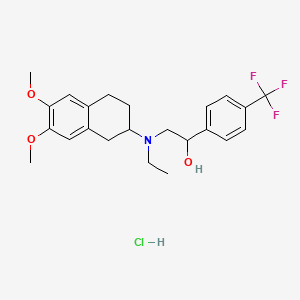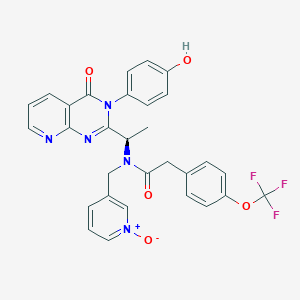
Lauramidobutyl guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lauramidobutyl guanidine hydrochloride is a chemical compound known for its applications in various fields, including cosmetics and personal care products. It is primarily used as a conditioning agent for hair and skin, providing benefits such as improved combability, suppleness, softness, and shine . The compound is characterized by its molecular formula C17H37ClN4O and a molecular weight of 348.95488 .
Preparation Methods
The synthesis of lauramidobutyl guanidine hydrochloride involves several steps. One common method includes the reaction of lauric acid with butylamine to form lauramidobutylamine. This intermediate is then reacted with cyanamide to form the guanidine derivative, which is subsequently treated with hydrochloric acid to yield this compound . Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Lauramidobutyl guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lauramidobutyl guanidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and hair care.
Industry: It is widely used in the formulation of cosmetics and personal care products due to its conditioning properties
Mechanism of Action
The mechanism of action of lauramidobutyl guanidine hydrochloride involves its interaction with biological membranes and proteins. The compound acts as a surfactant, reducing surface tension and enhancing the penetration of active ingredients into the skin and hair. It also forms hydrogen bonds with proteins, leading to improved conditioning effects .
Comparison with Similar Compounds
Lauramidobutyl guanidine hydrochloride is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
Lauramidopropylamine oxide: Another conditioning agent used in personal care products.
Cocamidopropyl betaine: A surfactant and conditioning agent with similar applications.
Stearamidopropyl dimethylamine: Used in hair conditioners and skin care products for its conditioning properties
This compound stands out due to its specific molecular structure, which provides unique conditioning effects and compatibility with various formulations.
Properties
CAS No. |
499222-90-1 |
|---|---|
Molecular Formula |
C17H37ClN4O |
Molecular Weight |
349.0 g/mol |
IUPAC Name |
N-[4-(diaminomethylideneamino)butyl]dodecanamide;hydrochloride |
InChI |
InChI=1S/C17H36N4O.ClH/c1-2-3-4-5-6-7-8-9-10-13-16(22)20-14-11-12-15-21-17(18)19;/h2-15H2,1H3,(H,20,22)(H4,18,19,21);1H |
InChI Key |
OIRJSOTXADYFGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCCN=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


